molecular formula C13H10Cl2N2 B1624435 N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline CAS No. 21719-63-1

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline

Cat. No.: B1624435
CAS No.: 21719-63-1
M. Wt: 265.13 g/mol
InChI Key: IWZKRFCQRXJQIZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline is a useful research compound. Its molecular formula is C13H10Cl2N2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68560. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21719-63-1

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H10Cl2N2/c14-11-7-6-10(13(15)8-11)9-16-17-12-4-2-1-3-5-12/h1-9,17H/b16-9-

InChI Key

IWZKRFCQRXJQIZ-SXGWCWSVSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=C(C=C(C=C2)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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